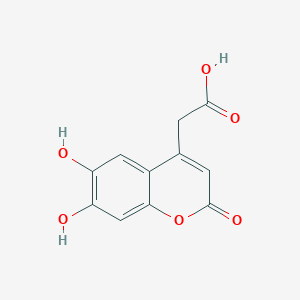

6,7-Dihydroxy-4-coumarinylacetic acid

Beschreibung

The exact mass of the compound 6,7-Dihydroxycoumarin-4-acetic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6,7-dihydroxy-2-oxochromen-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O6/c12-7-3-6-5(1-10(14)15)2-11(16)17-9(6)4-8(7)13/h2-4,12-13H,1H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBNZFYHLQRFPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419825 |

Source

|

| Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88404-14-2 |

Source

|

| Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6,7-Dihydroxy-4-coumarinylacetic acid (CAS 88404-14-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydroxy-4-coumarinylacetic acid, with the CAS registry number 88404-14-2, is a coumarin derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physicochemical properties, and while direct pharmacological data is limited, it explores the biological activities of structurally similar coumarin compounds to infer potential therapeutic applications. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing key data, outlining potential experimental approaches, and visualizing relevant biological pathways.

Physicochemical Properties

This compound is a pink solid compound.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 88404-14-2 | [1] |

| Molecular Formula | C₁₁H₈O₆ | [1] |

| Molecular Weight | 236.18 g/mol | [1] |

| Appearance | Pink Solid | [1] |

| Melting Point | 230 °C | [1] |

| Solubility | Soluble in DMSO and water (at pH ≥ 6) | [2] |

| Predicted Boiling Point | 602.7 ± 55.0 °C | [1] |

| Predicted Density | 1.638 ± 0.06 g/cm³ | [1] |

Spectroscopic and Fluorescent Properties

Coumarin derivatives are well-known for their fluorescent properties. While specific spectral data for this compound is not extensively published, related compounds like 7-hydroxycoumarin-4-acetic acid exhibit fluorescence with an excitation maximum around 360 nm and an emission maximum around 450 nm in DMSO.[3] Dihydroxy-substituted coumarins, in general, are sensitive to their microenvironment, and their fluorescence can be influenced by factors such as pH.[4] This characteristic makes them valuable as fluorescent probes in biological research.[4][5]

Potential Pharmacological and Biological Activities (Based on Related Compounds)

Anti-inflammatory Activity

Structurally similar compounds, such as 6,7-dihydroxy-4-methylcoumarin, have demonstrated significant anti-inflammatory effects. These effects are mediated through the downregulation of key inflammatory mediators.

A potential anti-inflammatory mechanism for dihydroxy-coumarin derivatives involves the inhibition of the MAPK and NF-κB signaling pathways in macrophages. This leads to a reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like IL-1β and IL-6.

Caption: Potential anti-inflammatory signaling pathway of this compound.

Anticancer Activity

The core structure of 6,7-dihydroxycoumarin, also known as esculetin, has shown anticancer properties.[4] Studies on various cancer cell lines have indicated that it can reduce cell viability and alter cell morphology.[4] The antiproliferative effects of some coumarin derivatives have been linked to the induction of cell cycle arrest and inhibition of tubulin polymerization.

Other Potential Activities

The broader class of coumarins has been investigated for a wide range of biological activities, including:

-

Anticoagulant: Many 4-hydroxycoumarin derivatives are known for their anticoagulant properties.[6]

-

Antioxidant: The phenolic hydroxyl groups in the structure suggest potential radical scavenging activity.

-

Antimicrobial: Various coumarin derivatives have been synthesized and evaluated for their antibacterial and antifungal effects.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in the literature. The following sections provide generalized methodologies based on studies of similar compounds, which can be adapted for the investigation of this specific molecule.

Synthesis

A general method for the synthesis of coumarin derivatives often involves the Pechmann condensation. For 6,7-dihydroxy-substituted coumarins, this typically involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst.

Caption: General synthesis workflow for coumarin derivatives.

General Procedure:

-

Dissolve the substituted phenol (e.g., hydroxyhydroquinone) in a suitable solvent.

-

Add the β-ketoester and a strong acid catalyst (e.g., concentrated sulfuric acid) slowly while maintaining a controlled temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete, monitoring by thin-layer chromatography.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter, wash, and dry the crude product.

-

Purify the product by recrystallization from an appropriate solvent or by column chromatography.

-

Characterize the final product using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol outlines the steps to evaluate the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for in vitro anti-inflammatory assay.

Procedure:

-

Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for an appropriate period (e.g., 24 hours).

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (as an indicator of NO production) using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell Viability: Assess the cytotoxicity of the compound using a standard cell viability assay such as the MTT or MTS assay.

Safety and Handling

For research purposes only. Not for diagnostic or therapeutic use.[7] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be stored protected from light and moisture.[7]

Conclusion

This compound is a coumarin derivative with potential for further investigation in drug discovery. While specific biological data for this compound is limited, the known activities of structurally similar molecules suggest that it may possess anti-inflammatory, anticancer, and other valuable pharmacological properties. Its inherent fluorescence also makes it a candidate for use as a biological probe. This technical guide provides a starting point for researchers interested in exploring the therapeutic potential and applications of this compound. Further in-depth studies are warranted to fully elucidate its mechanism of action and pharmacological profile.

References

- 1. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]

- 4. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - CAS-Number 88404-14-2 - Order from Chemodex [chemodex.com]

- 6. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6,7-Dihydroxy-4-coumarinylacetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,7-dihydroxy-4-coumarinylacetic acid derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action. This class of compounds, originating from the core structure of esculetin (6,7-dihydroxycoumarin), has garnered significant interest in medicinal chemistry due to a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives can be achieved through various established methods, with the Pechmann condensation and Knoevenagel condensation being the most common. These reactions are versatile and can be adapted to produce a wide array of substituted coumarins.

General Synthetic Methodologies

-

Pechmann Condensation : This method involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol is reacted with ethyl acetoacetate.[1][2][3]

-

Knoevenagel Condensation : This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.[4]

-

Other Methods : Other synthetic routes include the Perkin reaction, Wittig reaction, Claisen rearrangement, and Vilsmeier-Haack reaction.[4]

Synthesis of 7-Hydroxycoumarin-4-acetic Acid

A representative protocol for a closely related analog, 7-hydroxycoumarin-4-acetic acid, involves the reaction of citric acid with a substituted phenol in the presence of concentrated sulfuric acid.[5] This method can be performed under conventional heating or using microwave irradiation to improve yields and reduce reaction times.[5]

Biological Activities and Quantitative Data

Derivatives of dihydroxycoumarins have demonstrated significant potential in various therapeutic areas. Their biological activities are often attributed to their ability to interact with various cellular targets and signaling pathways.

Antiproliferative and Cytotoxic Activities

Several studies have highlighted the anticancer potential of coumarin derivatives. The cytotoxic effects are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter.

Table 1: Antiproliferative Activity of Dihydroxycoumarin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | HCT-116 | 10.08 | [6] |

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | HEK 293 | 8.47 | [6] |

| 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | Taq DNA Polymerase | 20.7 ± 2.10 | [6] |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | K562 | 42.4 | [7] |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | LS180 | 25.2 | [7] |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | MCF-7 | 25.1 | [7] |

| Coumarin-3-carboxamide (4-fluoro benzamide derivative) | HepG2 | 2.62–4.85 | [8] |

| Coumarin-3-carboxamide (4-fluoro benzamide derivative) | HeLa | 0.39–0.75 | [8] |

Signaling Pathways

The biological effects of 6,7-dihydroxycoumarin (esculetin) and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new, more potent analogs.

Anti-inflammatory Signaling

Esculetin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

Caption: Inhibition of NF-κB and MAPK pathways by esculetin.

Antioxidant Signaling

The antioxidant properties of esculetin are linked to the activation of the Nrf2 signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

Caption: Activation of the Nrf2 antioxidant pathway by esculetin.

Pro-apoptotic Signaling in Cancer Cells

In cancer cells, some coumarin derivatives induce apoptosis through the PI3K/Akt signaling pathway.[4] Inhibition of this pathway can lead to cell cycle arrest and programmed cell death.

Caption: Inhibition of the PI3K/Akt survival pathway by coumarin derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives and their analogs.

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid or polyphosphoric acid (PPA)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, combine resorcinol and ethyl acetoacetate.[1]

-

Slowly add concentrated sulfuric acid or PPA to the mixture while cooling in an ice bath to maintain a temperature below 10°C.[1]

-

Stir the reaction mixture at room temperature or gently heat (if using PPA, heat at 75-80°C for 20-25 minutes).[1]

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.[1]

-

Filter the precipitate, wash with cold water, and dry.[1]

-

Recrystallize the crude product from dilute ethanol to obtain pure 7-hydroxy-4-methylcoumarin.[1]

Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., HCT-116, HepG2, HeLa)

-

Complete culture medium (e.g., RPMI, DMEM)

-

Phosphate-buffered saline (PBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

-

Treat the cells with various concentrations of the coumarin derivatives (typically from 1 to 250 µM) and incubate for 48 hours.[4][10]

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[8]

Caption: A generalized workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis

Materials:

-

Human cancer cell lines

-

Coumarin derivatives

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of the coumarin derivative for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with diverse biological activities. Their synthesis is readily achievable through established chemical reactions, allowing for the generation of extensive libraries for structure-activity relationship studies. The antiproliferative, anti-inflammatory, and antioxidant effects of these compounds are underpinned by their ability to modulate key cellular signaling pathways. Further research into the specific molecular targets and the development of more potent and selective analogs will be crucial for translating the therapeutic potential of this chemical scaffold into clinical applications.

References

- 1. google.com [google.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-HYDROXYCOUMARIN-4-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Exploratory Studies Using Coumarin-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of coumarin-based fluorescent probes in exploratory research and drug development. It covers the core principles of their function, detailed experimental protocols, and a summary of their quantitative properties, offering a comprehensive resource for professionals in the field.

Introduction: The Versatility of Coumarin Probes

Coumarin and its derivatives represent a vital class of fluorophores widely utilized in biochemistry, medicine, and environmental science.[1][2][3] First isolated in 1820, these compounds, characterized by a benzopyran-2-one core, possess favorable photophysical properties, including high fluorescence quantum yields, excellent photostability, and low toxicity.[3][4] Their relatively small size and structural versatility allow for straightforward chemical modification, enabling the development of probes tailored for specific analytes and biological environments.[5][6][]

Coumarin-based probes are particularly valuable in exploratory studies due to their sensitivity to the local microenvironment, such as polarity and viscosity.[8] This sensitivity is harnessed to design probes that respond to specific biological events or the presence of target molecules through various fluorescence modulation mechanisms. These probes are instrumental in applications ranging from detecting metal ions and reactive oxygen species (ROS) to performing high-throughput screening of enzyme activities, a critical step in drug discovery.[2][9][10]

Core Principles: Mechanisms of Fluorescence

The functionality of most coumarin-based probes is governed by three primary photo-induced mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[1][2][5][6] Understanding these mechanisms is crucial for designing and interpreting experiments.

-

Photoinduced Electron Transfer (PET): In a typical PET sensor, a recognition unit (receptor) is linked to the coumarin fluorophore. In the "off" state, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, this electron transfer is blocked, "turning on" the fluorescence.[1]

-

Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. Upon photoexcitation, charge is transferred from the donor to the acceptor. Analyte interaction can modulate the efficiency of this charge transfer, leading to a detectable shift in the emission wavelength.[1][6]

-

Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This process is highly dependent on the distance between the two. A coumarin probe can be designed where analyte binding causes a conformational change, altering the donor-acceptor distance and thus modulating the FRET efficiency.[1][6]

Applications in Exploratory Drug Discovery

Coumarin probes are indispensable tools for target identification, validation, and high-throughput screening (HTS).

Enzyme Activity and Inhibition Assays

Fluorescence-based assays are highly sensitive and ideal for miniaturization in HTS formats.[9][10] Coumarin derivatives are widely used as profluorescent substrates for various enzymes, particularly xenobiotic-metabolizing enzymes like Cytochrome P450s (CYPs), hydrolases, and glucuronidases.[9][11][12]

In a typical assay, a non-fluorescent coumarin derivative is used as a substrate. Enzymatic activity, such as O-dealkylation by a CYP enzyme, cleaves the substrate to release the highly fluorescent 7-hydroxycoumarin product.[9][13] The rate of fluorescence increase is directly proportional to the enzyme's activity. This principle is fundamental for screening compound libraries to identify potential enzyme inhibitors.

Detection of Biologically Relevant Analytes

Coumarin probes have been engineered to detect a wide array of small molecules and ions that are crucial in various signaling pathways and disease states.

-

Metal Ions: Many physiological processes depend on metal ions. Coumarin probes can be designed with specific chelation sites to selectively bind ions like Cu²⁺, Hg²⁺, and Zn²⁺, often resulting in a significant "turn-on" fluorescence response.[1][14][15]

-

Reactive Oxygen Species (ROS): Oxidative stress, implicated in numerous diseases, involves the overproduction of ROS. Specific probes have been developed to detect species like hydroxyl radicals (·OH) and peroxynitrite (ONOO⁻).[13][16][17][18] These probes typically contain a ROS-reactive moiety that, upon oxidation, triggers a change in fluorescence.

-

Biological Thiols: Thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are key players in maintaining cellular redox balance. Coumarin probes can differentiate between these thiols based on their distinct reaction kinetics and mechanisms, leading to unique spectral responses.[19][20][21]

Bioimaging of Cellular Components and Processes

The ability to visualize cellular machinery in real-time is a cornerstone of modern cell biology. The low cytotoxicity and cell permeability of many coumarin derivatives make them excellent candidates for live-cell imaging.[22] Probes have been designed with specific targeting moieties to accumulate in particular organelles, such as the endoplasmic reticulum, allowing for detailed structural and functional studies.[23] They are also used to monitor dynamic intracellular processes, such as fluctuations in NAD(P)H levels during metabolic events.[24]

Data Presentation: Quantitative Properties of Selected Probes

The selection of an appropriate probe requires careful consideration of its photophysical and analytical properties. The following tables summarize key quantitative data for representative coumarin-based probes from recent literature.

Table 1: Probes for Biological Analytes

| Probe Name/Target | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_f) | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|

| Probe L (for Cu²⁺) | 412 | 465 | Not Reported | 3.5 µM | [14] |

| Compound 1 (for Thiols) | ~380 | ~470 | <0.0001 (off), >0.2 (on) | 0.22 µM (for Cys) | [19] |

| ROS-AHC (for ONOO⁻ + GSH) | 365 | 460 | Not Reported | Not Reported | [17][18] |

| Probe for ·OH | 332 | 452 | Not Reported | Linear range reported | [16] |

| SWJT-14 (for Cys) | 410 | 495 | Not Reported | 0.02 µM |[21] |

Table 2: Probes for Bioimaging and Enzyme Assays

| Probe/Application | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Key Feature | Reference |

|---|---|---|---|---|

| ER-Targeting Probe | 400 | 435-525 | Quantum yield of 0.60; low cytotoxicity | [23] |

| Probe C (for NAD(P)H) | 500 | 521 | Mitochondria-targeting; rapid response | [24] |

| 7-Ethoxycoumarin (CYP substrate) | ~390 | ~450 | Forms fluorescent 7-hydroxycoumarin product | [9] |

| CHC-AM (Esterase probe) | 560 | 680 | Large Stokes shift (>120 nm) |[11] |

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments involving coumarin-based probes. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific experimental setup.

Protocol 1: General Synthesis of a Coumarin-Based Probe

This protocol is a generalized example based on the synthesis of an imine-linked coumarin probe.[14]

-

Synthesis of the Coumarin Aldehyde:

-

Dissolve a substituted salicylaldehyde in ethanol.

-

Add ethyl acetoacetate and a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol to yield the coumarin-3-carboxylate intermediate.

-

Hydrolyze the ester using aqueous NaOH, followed by acidification to obtain the carboxylic acid.

-

Convert the acid to an aldehyde using a suitable formylation reaction.

-

-

Synthesis of the Receptor Moiety:

-

Synthesize the desired recognition unit separately. For example, a diamine-containing structure for metal ion sensing.

-

-

Final Probe Synthesis (Condensation):

-

Dissolve the coumarin aldehyde (1 eq.) and the amine-containing receptor moiety (1 eq.) in methanol or ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 8-12 hours.

-

Cool the solution and collect the resulting precipitate by filtration.

-

Purify the final probe product by column chromatography on silica gel.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: In Vitro Enzyme Activity Assay using a Profluorescent Substrate

This protocol is adapted for measuring the activity of a CYP enzyme.[9][25]

-

Reagent Preparation:

-

Prepare a stock solution of the profluorescent coumarin substrate (e.g., 7-ethoxycoumarin) in DMSO.

-

Prepare a stock solution of the enzyme (e.g., recombinant human CYP) in an appropriate buffer.

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a cofactor solution (e.g., NADPH) in the reaction buffer. Keep on ice.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Reaction buffer.

-

Enzyme solution to a final concentration of 5-20 pmol/well.

-

(For inhibition assays) Test compound or vehicle control (e.g., 1% DMSO).

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the coumarin substrate to a final concentration of 10-50 µM.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes. Use an excitation wavelength of ~390-400 nm and an emission wavelength of ~450-460 nm.

-

Include negative controls: wells without enzyme and wells without the NADPH cofactor.[9]

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative controls.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

For inhibition studies, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 3: Live-Cell Imaging of an Intracellular Analyte

This protocol provides a general workflow for imaging thiols in living cells.[19][21]

-

Cell Culture:

-

Plate cells (e.g., HeLa or A549) on glass-bottom confocal dishes or chamber slides.

-

Culture the cells in a suitable medium until they reach 60-80% confluency.

-

-

Probe Loading:

-

Prepare a stock solution of the coumarin probe (e.g., 1-5 mM) in DMSO.

-

Dilute the stock solution in a serum-free cell culture medium or PBS to the final working concentration (typically 1-10 µM).

-

Wash the cultured cells twice with warm PBS.

-

Incubate the cells with the probe-containing medium at 37°C in a CO₂ incubator for 30-60 minutes.

-

-

Analyte Stimulation (Optional):

-

To visualize changes in analyte concentration, treat the cells with a known stimulant or inhibitor. For example, add N-ethylmaleimide (NEM) to deplete thiols or supplement with Cysteine to increase levels.

-

-

Imaging:

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh medium or imaging buffer to the cells.

-

Image the cells using a confocal fluorescence microscope equipped with a 405 nm laser for excitation.

-

Collect emission in the blue-green channel (e.g., 450-550 nm).

-

Acquire images and quantify the mean fluorescence intensity per cell using appropriate imaging software (e.g., ImageJ/Fiji).

-

Conclusion and Future Perspectives

Coumarin-based fluorescent probes are powerful and adaptable tools in exploratory research and drug development.[2] Their favorable chemical and photophysical properties have enabled the creation of a vast arsenal of sensors for enzymes, ions, and reactive species.[6] Future developments are likely to focus on creating probes with even greater specificity, sensitivity, and photostability. The design of probes that absorb and emit in the near-infrared (NIR) region is a particularly active area, as this would allow for deeper tissue imaging with reduced background autofluorescence. The continued innovation in coumarin chemistry promises to provide even more sophisticated tools for unraveling complex biological processes and accelerating the discovery of new therapeutics.

References

- 1. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 2. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 8. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - UTUPub [utupub.fi]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Coumarin-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02234A [pubs.rsc.org]

- 19. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 25. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Note: Covalent Labeling of Proteins with 6,7-Dihydroxy-4-coumarinylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. Coumarin derivatives are valuable blue-light emitting fluorophores due to their small size, high quantum yields, and sensitivity to the local environment. 6,7-Dihydroxy-4-coumarinylacetic acid is a functionalized coumarin dye that can be covalently conjugated to proteins. Its carboxylic acid group provides a handle for chemical activation, allowing it to react with primary amines on the protein surface, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This document provides a detailed protocol for the covalent labeling of proteins with this compound using a two-step N-hydroxysuccinimide (NHS) ester activation method.

Principle of the Reaction

The labeling strategy involves two key chemical steps. First, the carboxylic acid moiety of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester of the coumarin dye. Second, this amine-reactive NHS ester is added to the protein solution. Under slightly alkaline conditions (pH 7.2-8.5), the deprotonated primary amino groups on the protein act as nucleophiles, attacking the NHS ester and forming a stable, covalent amide bond, thereby attaching the fluorescent coumarin label to the protein.

Figure 1: Chemical pathway for protein labeling.

Experimental Workflow

The overall process for labeling, purification, and characterization of the protein-dye conjugate is outlined below. It is critical to start with a purified protein in an amine-free buffer to ensure efficient and specific labeling.

Figure 2: Overall experimental workflow for protein labeling.

Materials and Equipment

Reagents and Buffers

| Reagent | Supplier | Purpose |

| This compound | Commercial Source | Fluorescent dye with carboxylic acid for activation. |

| Target Protein | User-provided | Must be >90% pure and at a concentration of 2-10 mg/mL. |

| N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich, etc. | Carbodiimide for activating the carboxylic acid group. |

| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich, etc. | Stabilizes the activated ester for reaction with amines. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Commercial Source | Solvent for dissolving the coumarin dye and activation reagents. |

| Conjugation Buffer (e.g., PBS, pH 7.4) | In-house or Commercial | Reaction buffer for the protein-dye conjugation step. Must be amine-free. |

| Purification Column (e.g., Sephadex G-25) | GE Healthcare, etc. | For separating the labeled protein from unreacted dye. |

| Spectrophotometer (UV-Vis) | e.g., NanoDrop, etc. | For measuring absorbance to determine protein concentration and DOL. |

Note: Buffers containing primary amines such as Tris or glycine are incompatible with this labeling chemistry and must be avoided.

Spectral Properties

The spectral properties of coumarin dyes can be influenced by their conjugation to a protein and the local environment. The values below for the closely related 7-Hydroxy-4-coumarinylacetic acid can be used as an initial estimate.[1]

| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Excitation Maximum (λex) | ~360 | N/A |

| Emission Maximum (λem) | ~450 | N/A |

| Absorbance Maximum (λabs) | ~360 | ~20,000 (Estimate) |

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific protein being labeled. Key parameters to optimize include the molar ratio of dye to protein.

Step 1: Preparation of Reagents

-

Protein Preparation:

-

Prepare the target protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5). If the protein is in an incompatible buffer, exchange it using dialysis or a desalting column.

-

-

Dye Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Activation Reagents:

-

Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO. These solutions should be prepared fresh immediately before use, as the reagents are moisture-sensitive.

-

Step 2: Activation of this compound

This step creates the amine-reactive NHS ester. It is typically performed separately immediately before addition to the protein.

-

In a microcentrifuge tube, combine the following:

-

10 µL of 10 mM this compound stock.

-

10 µL of 100 mM NHS stock.

-

10 µL of 100 mM EDC stock.

-

-

Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light. This solution now contains the activated Coumarin-NHS ester.

Step 3: Protein Conjugation

-

Determine the volume of activated dye solution to add to the protein. A starting point is a 10- to 20-fold molar excess of dye to protein.

-

While gently stirring the protein solution, add the freshly prepared activated coumarin solution dropwise.

-

Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with continuous gentle stirring and protected from light.

Step 4: Purification of the Labeled Protein

It is crucial to remove all unreacted dye and reaction byproducts (e.g., NHS, urea byproduct) as they can interfere with downstream applications and DOL calculations.

-

Size-Exclusion Chromatography (Recommended):

-

Equilibrate a gravity-flow desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).

-

Carefully load the reaction mixture onto the top of the column.

-

Elute the protein with the storage buffer. The labeled protein, being larger, will elute first as a distinct colored band, while the smaller, unreacted dye molecules will be retained longer and elute later.

-

Collect the fractions containing the labeled protein.

-

-

Dialysis/Ultrafiltration:

-

Alternatively, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the storage buffer at 4°C with several buffer changes over 24-48 hours.[2]

-

Step 5: Characterization - Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.[3][4][5]

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the coumarin dye (~360 nm, A_max).

-

Calculate the concentration of the protein. A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. (A reasonable estimate for CF is ~0.3 for coumarin dyes).

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm).

-

-

Calculate the concentration of the conjugated dye:

-

Dye Concentration (M) = A_max / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its λ_max).

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

An ideal DOL is typically between 2 and 10 for antibodies, but the optimal value depends on the specific protein and application to avoid issues like self-quenching or loss of protein function.[1][3]

Quantitative Data Summary

| Parameter | Symbol | Formula | Notes |

| Protein Concentration (M) | [Protein] | [A₂₈₀ - (A_max × CF)] / ε_protein | ε_protein can be calculated from the protein's amino acid sequence. CF is the correction factor. |

| Dye Concentration (M) | [Dye] | A_max / ε_dye | ε_dye for this compound should be determined empirically or estimated. |

| Degree of Labeling (DOL) | DOL | [Dye] / [Protein] | Represents the molar ratio of dye to protein. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | Inefficient dye activation (hydrolysis of EDC/NHS). | Use fresh, anhydrous DMSO. Prepare activation reagents immediately before use. |

| Non-optimal pH for conjugation. | Ensure the reaction buffer pH is between 7.2 and 8.5. | |

| Presence of amine-containing buffers (e.g., Tris). | Exchange the protein into an amine-free buffer like PBS or HEPES before labeling. | |

| Protein Precipitation | High DOL causing aggregation due to dye hydrophobicity. | Reduce the molar excess of dye used in the conjugation step. Perform the reaction at a lower protein concentration.[6] |

| Organic solvent (DMSO) denaturing the protein. | Keep the final concentration of DMSO in the reaction mixture below 10% (v/v). | |

| High Background Signal | Incomplete removal of unreacted free dye. | Ensure thorough purification by size-exclusion chromatography or extensive dialysis. Check purification fractions for the absence of free dye before pooling.[2] |

Logical Relationships in Labeling Optimization

Optimizing the labeling reaction involves balancing several factors to achieve the desired DOL without compromising protein function.

Figure 3: Key parameters influencing protein labeling outcome.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters [sigmaaldrich.com]

- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. support.nanotempertech.com [support.nanotempertech.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 6,7-Dihydroxy-4-coumarinylacetic acid as a Fluorescent Probe for Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroxy-4-coumarinylacetic acid is a versatile fluorescent probe that serves as a sensitive substrate for the detection of various enzymatic activities. This coumarin derivative is intrinsically fluorescent, and its application in enzyme assays typically involves a "turn-on" fluorescence mechanism. In its non-hydrolyzed state, often conjugated to a recognition moiety for a specific enzyme, the fluorophore's emission is quenched. Upon enzymatic cleavage of the recognition group, the highly fluorescent this compound is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.

This document provides detailed application notes and protocols for the use of this compound and its derivatives in enzyme assays, with a specific focus on the activity of β-galactosidase, a common reporter enzyme in molecular biology and a diagnostic marker for certain diseases.

Principle of Detection

The core principle behind the use of this compound in enzyme assays is the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. For instance, in a β-galactosidase assay, a galactoside derivative of this compound is used. The β-galactosidase enzyme hydrolyzes the glycosidic bond, releasing the free this compound, which exhibits strong fluorescence upon excitation.

Data Presentation

Photophysical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₈O₆ | N/A |

| Molar Mass | 236.18 g/mol | N/A |

| Excitation Wavelength (λex) | 386 nm | [1] |

| Emission Wavelength (λem) | 465 nm | [1] |

| Solubility | DMSO, water (pH ≥ 6) | [1] |

| Storage | Store at +4°C, protect from light and moisture. Stable for at least 2 years. | [1] |

Diagrams

Signaling Pathway of Enzyme Detection

Caption: Enzymatic activation of the fluorescent probe.

Experimental Workflow for Enzyme Activity Assay

Caption: General workflow for a fluorometric enzyme assay.

Experimental Protocols

Protocol 1: β-Galactosidase Activity Assay in Cell Lysates

This protocol is adapted from standard β-galactosidase assays and tailored for a fluorescent readout using a galactoside derivative of this compound.

Materials:

-

Substrate: this compound galactoside (synthesized or commercially available).

-

Lysis Buffer: 100 mM potassium phosphate (pH 7.8), 1 mM DTT.

-

Z-Buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol (add fresh).

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

96-well black microplate, clear bottom.

-

Fluorescence microplate reader.

Procedure:

-

Cell Lysis:

-

Culture and transfect cells with a lacZ expression vector as required.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of Lysis Buffer and performing freeze-thaw cycles.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Preparation:

-

Prepare a 10 mM stock solution of the this compound galactoside substrate in DMSO.

-

Prepare fresh Z-Buffer.

-

In a 96-well black microplate, add a specific volume of cell lysate (e.g., 1-20 µL) to each well.

-

Add Z-Buffer to each well to bring the total volume to 100 µL. Include a negative control with lysate from untransfected cells and a blank with only Z-Buffer.

-

-

Enzymatic Reaction:

-

Warm the plate to the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding 20 µL of a working solution of the substrate (e.g., 1 mM in Z-Buffer) to each well.

-

Incubate the plate at 37°C for a suitable duration (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Fluorescence Measurement:

-

Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~386 nm and emission at ~465 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Normalize the fluorescence intensity to the amount of protein in each lysate and the incubation time.

-

Enzyme activity can be expressed in relative fluorescence units (RFU) per minute per milligram of protein.

-

Protocol 2: In Vitro Assay with Purified β-Galactosidase

This protocol is suitable for determining the kinetic parameters of purified β-galactosidase or for screening potential inhibitors.

Materials:

-

Substrate: this compound galactoside.

-

Enzyme: Purified β-galactosidase.

-

Assay Buffer: Z-Buffer (as described in Protocol 1).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the purified β-galactosidase in Assay Buffer.

-

Prepare a serial dilution of the substrate in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of each enzyme dilution to multiple wells.

-

Include wells with buffer only as a no-enzyme control.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding 50 µL of each substrate dilution to the wells containing the enzyme.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).

-

Measure the fluorescence intensity (λex = 386 nm, λem = 465 nm) at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

-

For inhibitor screening, perform the assay with a fixed concentration of substrate and enzyme in the presence of various concentrations of the test compounds.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | - Autofluorescence of cell lysate or media components.- Contamination of reagents. | - Run appropriate blanks (no enzyme, no substrate).- Use fresh, high-purity reagents. |

| Low Signal | - Low enzyme activity.- Incorrect buffer pH.- Sub-optimal substrate concentration. | - Increase the amount of enzyme or incubation time.- Optimize the pH of the assay buffer.- Perform a substrate titration to find the optimal concentration. |

| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower enzyme concentration or shorter incubation time.- Check the stability of the enzyme under assay conditions.- Dilute the sample to reduce product concentration. |

Conclusion

This compound and its derivatives are powerful tools for the sensitive and continuous monitoring of enzyme activity. The protocols provided herein offer a robust framework for utilizing these fluorescent probes in various research and drug development applications. Proper optimization of assay conditions, including enzyme and substrate concentrations, buffer composition, and incubation time, is crucial for obtaining accurate and reproducible results.

References

Application Notes: 6,7-Dihydroxy-4-coumarinylacetic acid for Intracellular pH Measurement by Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including cell proliferation, apoptosis, enzymatic activity, and ion transport.[1][2][3] The ability to accurately measure pHi in living cells is essential for understanding cell physiology and for the development of novel therapeutics. 6,7-Dihydroxy-4-coumarinylacetic acid is a fluorescent probe that can be used to monitor changes in intracellular pH using flow cytometry. This coumarin-based dye exhibits pH-dependent fluorescence, making it a valuable tool for single-cell analysis of pHi dynamics.[4]

These application notes provide a detailed protocol for the use of this compound for measuring intracellular pH by flow cytometry.

Principle

This compound is a cell-permeant dye that can be loaded into live cells. Once inside the cell, its fluorescence intensity is modulated by the intracellular pH. In more acidic environments, the fluorescence of certain dihydroxycoumarins is enhanced.[4] This change in fluorescence can be detected by a flow cytometer, allowing for the quantification of pHi on a single-cell basis. The relationship between fluorescence intensity and pHi can be established by generating a calibration curve using buffers of known pH.

Data Presentation

Spectral Properties

| Property | Wavelength (nm) | Laser Line | Common Filter Set |

| Excitation (approx.) | 350 - 360 | UV (355 nm) or Violet (405 nm) | DAPI |

| Emission (approx.) | 450 - 470 | N/A | 450/50 nm bandpass |

Sample Data: pH Calibration Curve

A calibration curve is essential for converting fluorescence intensity values to absolute pHi values. The following table represents example data from a pH calibration experiment.

| pH of Calibration Buffer | Mean Fluorescence Intensity (MFI) |

| 5.5 | 8500 |

| 6.0 | 7200 |

| 6.5 | 5800 |

| 7.0 | 4300 |

| 7.5 | 3000 |

| 8.0 | 2100 |

Experimental Protocols

Reagent Preparation

-

Stock Solution of this compound: Prepare a 1-10 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.[5][7]

-

Loading Buffer: A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Calibration Buffers: Prepare a series of buffers with known pH values (e.g., ranging from pH 5.5 to 8.0). These buffers should contain a K+/H+ ionophore such as nigericin (e.g., 10 µM) to equilibrate the intracellular and extracellular pH.

Cell Staining Protocol

-

Cell Preparation: Harvest cells and wash them with an appropriate physiological buffer. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in the loading buffer.

-

Dye Loading: Add the this compound stock solution to the cell suspension to achieve a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal loading time may vary depending on the cell type.

-

Washing: After incubation, wash the cells twice with a fresh physiological buffer to remove any excess dye.

-

Resuspension: Resuspend the cells in the appropriate buffer for flow cytometry analysis.

Flow Cytometry Analysis

-

Instrument Setup: Use a flow cytometer equipped with a UV or violet laser for excitation. Set up a fluorescence channel to detect the emission, typically around 450 nm (e.g., using a 450/50 nm bandpass filter).

-

Data Acquisition: Acquire data for the stained cell population. For kinetic studies, baseline fluorescence can be recorded, followed by the addition of a stimulus, and continued data acquisition.

-

Controls: Include unstained cells as a negative control to set the background fluorescence.

pH Calibration Protocol

-

Cell Loading: Load the cells with this compound as described in the "Cell Staining Protocol."

-

Aliquoting: Aliquot the loaded cells into separate tubes.

-

Resuspension in Calibration Buffers: Centrifuge the cells and resuspend each aliquot in a different pH calibration buffer containing nigericin.

-

Incubation: Incubate for 5-10 minutes to allow for pH equilibration.

-

Flow Cytometry: Analyze each sample on the flow cytometer and record the Mean Fluorescence Intensity (MFI) for each pH value.

-

Calibration Curve Generation: Plot the MFI against the corresponding pH values to generate a calibration curve. This curve can then be used to convert the MFI of experimental samples to intracellular pH values.

Visualizations

Experimental Workflow

Caption: Workflow for intracellular pH measurement using this compound.

Simplified Signaling Pathway: Regulation of Intracellular pH

Caption: Key regulators of intracellular pH (pHi).

Troubleshooting

| Issue | Possible Cause | Solution |

| Low fluorescence signal | - Insufficient dye concentration- Inefficient dye loading- Incorrect instrument settings | - Optimize dye concentration- Increase incubation time or temperature- Ensure correct laser and filter set are used |

| High background fluorescence | - Incomplete removal of extracellular dye- Cell autofluorescence | - Perform additional washing steps- Include an unstained control to subtract background |

| High cell death | - Dye toxicity | - Reduce dye concentration or incubation time- Perform a viability stain (e.g., Propidium Iodide) |

| Inconsistent results | - Variation in cell handling- Instability of the dye | - Standardize all steps of the protocol- Prepare fresh dye solutions for each experiment |

Conclusion

This compound is a valuable tool for the analysis of intracellular pH by flow cytometry. Its pH-sensitive fluorescence allows for the dynamic monitoring of pHi in response to various stimuli. The protocols provided here serve as a starting point for the application of this dye in cellular research and drug discovery. Optimization of staining conditions for specific cell types is recommended to ensure accurate and reproducible results.

References

- 1. Intracellular pH | AAT Bioquest [aatbio.com]

- 2. Intracellular pH Probes | AAT Bioquest [aatbio.com]

- 3. Overview of pH Indicators—Section 20.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]

- 6. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]

- 7. This compound - CAS-Number 88404-14-2 - Order from Chemodex [chemodex.com]

Troubleshooting & Optimization

preventing photobleaching of 6,7-Dihydroxy-4-coumarinylacetic acid

Welcome to the technical support center for 6,7-Dihydroxy-4-coumarinylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of photobleaching during experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to light. This process leads to a loss of fluorescence, which can significantly compromise the quality and quantitative accuracy of fluorescence microscopy data. For instance, what might appear as a biological change in your sample could actually be the result of the fluorophore fading.

Q2: What are the primary factors that contribute to the photobleaching of this coumarin derivative?

A2: The rate of photobleaching is influenced by several factors:

-

Excitation Light Intensity: Higher intensity light sources accelerate photobleaching.

-

Duration of Exposure: Prolonged exposure to excitation light increases the likelihood of photodegradation.

-

Presence of Oxygen: Molecular oxygen can react with the excited state of the fluorophore, leading to the formation of reactive oxygen species (ROS) that can destroy the dye.

-

Local Environment: The pH, viscosity, and presence of other molecules in the mounting medium can affect photostability.

Q3: How can I minimize photobleaching during my experiments?

A3: There are several strategies to reduce photobleaching:

-

Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can be employed to attenuate the light source.

-

Minimize Exposure Time: Limit the sample's exposure to light by using shutters and only illuminating when acquiring an image.

-

Use Antifade Reagents: Incorporate a commercially available or self-made antifade mounting medium to quench reactive oxygen species.

-

Choose the Right Imaging System: Confocal microscopes with sensitive detectors can often produce high-quality images with lower excitation light levels.

Q4: Are there more photostable alternatives to this compound?

A4: The photostability of coumarin dyes can be improved through chemical modifications. For example, fluorination of the coumarin ring has been shown to increase the operational lifetime of some derivatives. When selecting a dye, it is advisable to consult the literature for photostability data of various coumarin derivatives to find one that best suits the experimental requirements.

Q5: What are the potential consequences of photobleaching beyond signal loss?

A5: Photobleaching can generate reactive oxygen species (ROS), which can be toxic to live cells and may induce cellular stress responses. This phototoxicity can lead to artifacts in live-cell imaging experiments, potentially altering the biological processes being observed.

Troubleshooting Guides

Problem: Rapid loss of fluorescence signal during imaging.

| Possible Cause | Suggested Solution |

| Excitation light intensity is too high. | Reduce the laser power or lamp intensity. Use a neutral density filter to attenuate the light. |

| Prolonged exposure to excitation light. | Minimize the duration of light exposure. Use a shutter to block the light path when not acquiring images. For time-lapse experiments, increase the interval between acquisitions. |

| Oxygen-mediated photodegradation. | Use a high-quality antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider deoxygenating the medium, though this can impact cell viability. |

| Suboptimal mounting medium. | Ensure the mounting medium has the appropriate pH and refractive index. Test different commercial or custom-made antifade reagents to find the most effective one for your dye. |

Problem: Inconsistent fluorescence intensity across different samples or experiments.

| Possible Cause | Suggested Solution |

| Variable photobleaching rates. | Standardize all imaging parameters, including light source intensity, exposure time, and detector settings, across all samples. |

| Inconsistent preparation of mounting medium. | If preparing your own antifade medium, ensure consistent formulation and fresh preparation, as some components can degrade over time. |

| Differences in sample mounting. | Ensure a consistent volume of mounting medium and a uniform thickness of the coverslip to maintain a consistent optical path. |

Quantitative Data

| Coumarin Derivative | Solvent | Photobleaching Quantum Yield (Φ_b_) | Reference |

| Coumarin 120 | Ethanol | 1.5 x 10⁻⁶ | [1] |

| Coumarin 151 | Ethanol | 2.1 x 10⁻⁶ | [1] |

| Coumarin 307 | Ethanol | 8.0 x 10⁻⁷ | [1] |

| 7-Amino-4-methylcoumarin | Water | 4.3 x 10⁻⁵ | [2] |

| 7-Hydroxy-4-methylcoumarin | Water | 2.9 x 10⁻⁵ | [2] |

Disclaimer: This data is for comparative purposes only and the photostability of this compound may differ.

Experimental Protocols

Protocol 1: Determination of Photobleaching Quantum Yield

This protocol outlines a method to determine the photobleaching quantum yield (Φ_b_) of this compound relative to a standard with a known quantum yield.

Materials:

-

This compound solution of known concentration.

-

Reference standard solution with known Φ_b_ (e.g., Rhodamine 6G).

-

Spectrofluorometer with a temperature-controlled cuvette holder.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

Solvent (e.g., phosphate-buffered saline, ethanol).

Procedure:

-

Prepare Solutions: Prepare a series of dilutions for both the sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence:

-

Place the cuvette with the solvent in the spectrofluorometer and record the background emission spectrum.

-

Measure the fluorescence emission spectrum for each concentration of the sample and the reference standard under identical excitation conditions (wavelength, slit widths).

-

-

Irradiate and Monitor Decay:

-

Continuously illuminate a fresh, optically dilute solution of this compound in the spectrofluorometer at the excitation maximum.

-

Record the fluorescence intensity at the emission maximum over time.

-

Repeat the same procedure for the reference standard.

-

-

Data Analysis:

-

The photobleaching quantum yield can be calculated using the following equation: Φ_b(sample)_ = Φ_b(ref)_ * (k_sample_ / k_ref_) * (I_ref_ / I_sample_) * (A_ref_ / A_sample_) where:

-

Φ_b_ is the photobleaching quantum yield.

-

k is the photobleaching rate constant, determined from the exponential decay of fluorescence intensity over time.

-

I is the excitation intensity.

-

A is the absorbance at the excitation wavelength.

-

-

Protocol 2: Evaluating the Efficacy of Antifade Reagents

Materials:

-

This compound-labeled samples (e.g., fixed cells, tissue sections).

-

A selection of commercial antifade mounting media (e.g., ProLong™ Gold, VectaShield®, SlowFade™ Diamond).

-

Fluorescence microscope with a camera and image analysis software.

Procedure:

-

Sample Preparation: Prepare multiple identical slides with your fluorescently labeled samples.

-

Mounting: Mount each slide with a different antifade reagent according to the manufacturer's instructions. Include a control slide mounted without any antifade reagent (e.g., in PBS/glycerol).

-

Imaging:

-

For each slide, select a region of interest.

-

Acquire an initial image (t=0) using standardized imaging parameters (e.g., 40x objective, 100ms exposure, 50% laser power).

-

Continuously illuminate the same region of interest for a set period (e.g., 5 minutes).

-

Acquire images at regular intervals (e.g., every 30 seconds) during the continuous illumination.

-

-

Data Analysis:

-

Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image.

-

Normalize the intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time for each antifade reagent.

-

Compare the decay curves to determine which antifade reagent provides the best protection against photobleaching for this compound under your experimental conditions.

-

Visualizations

Signaling Pathway

Caption: Potential ROS-activated c-Jun N-terminal kinase (JNK) signaling pathway.

Experimental Workflow

References

reducing background fluorescence in experiments with 6,7-Dihydroxy-4-coumarinylacetic acid

Welcome to the technical support center for 6,7-Dihydroxy-4-coumarinylacetic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background fluorescence when using this compound?

A1: High background fluorescence in experiments with this compound can stem from several sources:

-

Autofluorescence: Biological samples naturally contain fluorescent molecules like NADH, riboflavins, collagen, and lipofuscin that can emit light in the same spectral region as your probe.[1][2] This is a common issue, particularly with aldehyde-fixed tissues.[1]

-

Non-specific binding: The fluorescent probe may bind to cellular components or surfaces other than the target of interest.

-

Sub-optimal buffer conditions: The pH and composition of the buffer can significantly impact the fluorescence properties of the coumarin dye.

-

Contaminated reagents: Reagents, including buffers and media, may contain fluorescent impurities. For instance, fetal bovine serum (FBS) and phenol red in cell culture media can contribute to background fluorescence.[2]

-

Excess probe concentration: Using a higher concentration of the fluorescent probe than necessary can lead to increased background signal.[3]

Q2: How does pH affect the fluorescence of this compound?

A2: The fluorescence of dihydroxy-substituted coumarins, including this compound, is highly dependent on pH. Generally, lower pH environments can lead to a greater fluorescence enhancement.[4] It is crucial to maintain a stable and optimal pH throughout your experiment to ensure consistent and maximal signal-to-noise ratios.

Q3: Can the solvent I use affect the experiment's background fluorescence?

A3: Yes, the solvent can significantly influence the spectral properties of coumarin derivatives. The polarity of the solvent can alter the excitation and emission maxima. It is advisable to use high-purity, spectroscopy-grade solvents to avoid fluorescent contaminants. For live-cell imaging, consider using phenol red-free medium or a clear buffered saline solution to reduce background.[5]

Q4: What is photobleaching and how can I prevent it?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This can lead to a decrease in your specific signal over time, which might be misinterpreted as a high background issue. To minimize photobleaching, you should:

-

Reduce the exposure time of your sample to the excitation light source.

-

Use the lowest possible excitation intensity that still provides a detectable signal.

-

Incorporate an anti-fade reagent in your mounting medium for fixed samples.

-

For live-cell imaging, use an onstage incubator to maintain cell health, as stressed or dying cells can be more susceptible to photobleaching.

Q5: Are there any known quenchers for coumarin-based dyes?

A5: Yes, certain molecules and ions can quench the fluorescence of coumarins, a process where the fluorescent signal is reduced. For example, halide ions like bromide and iodide have been shown to quench the fluorescence of some coumarin derivatives.[6] Some paramagnetic metal ions like Fe2+ and Fe3+ can also exhibit quenching behavior.[7] While quenching is often undesirable, specific quenchers can sometimes be used strategically to reduce background from non-specific probe binding if the target-bound probe is protected from the quencher.

Troubleshooting Guides

Issue 1: High Background Fluorescence in Fixed Cell/Tissue Imaging

| Possible Cause | Troubleshooting Step | Detailed Recommendation |

| Autofluorescence from fixation | Optimize fixation protocol | Reduce fixation time with aldehydes (e.g., formaldehyde, glutaraldehyde). Consider using a non-aldehyde fixative like ice-cold methanol or ethanol.[2] |

| Treat with a reducing agent | After aldehyde fixation, treat the sample with sodium borohydride to reduce autofluorescence-causing Schiff bases.[1] | |

| Autofluorescence from lipofuscin | Use a quenching agent | Treat sections with Sudan Black B to quench lipofuscin autofluorescence. Note that Sudan Black B may fluoresce in the far-red channel.[1] |

| Non-specific antibody binding (if applicable) | Improve blocking | Increase the concentration of the blocking agent (e.g., BSA or normal serum) or extend the blocking incubation time.[3][8] |

| Optimize washing steps | Increase the number and duration of wash steps after incubation with the fluorescent probe or antibodies. Include a mild detergent like Tween-20 in the wash buffer.[3][8] | |

| Excess probe concentration | Titrate the probe | Perform a concentration curve to determine the optimal, lowest effective concentration of this compound. |

Issue 2: High Background in Live-Cell Imaging

| Possible Cause | Troubleshooting Step | Detailed Recommendation |

| Media components are fluorescent | Use appropriate imaging media | Switch to a phenol red-free and serum-free imaging medium or a clear buffered saline solution for the duration of the imaging experiment.[5] |

| Dead or unhealthy cells | Ensure cell viability | Use a viability dye to exclude dead cells from analysis, as they often exhibit higher autofluorescence.[2] Ensure optimal culture conditions within the imaging chamber. |

| Probe concentration too high | Optimize probe loading | Titrate the concentration of this compound and minimize the incubation time to achieve sufficient signal without excessive background. |

| Wash out excess probe | After loading the cells with the probe, gently wash them 2-3 times with fresh imaging medium to remove any unbound, extracellular dye.[9] |

Issue 3: Low Signal-to-Noise Ratio in Enzyme Assays